Tybamate (CAS 4268-36-4) is a highly lipophilic 1,3-propanediol dicarbamate derivative characterized by an N-butyl substitution on one of its carbamate nitrogens [1]. Structurally functioning as a prodrug to meprobamate, tybamate is primarily procured as a specialized analytical standard, a reference material for blood-brain barrier (BBB) permeation models, and a substrate for hepatic metabolism assays [2]. Its baseline properties include an XLogP3 of approximately 2.4 to 3.09, indicating moderate-to-high lipophilicity, and poor aqueous solubility, which dictates the use of organic solvents during formulation and analytical preparation [REFS-1, REFS-3]. For industrial and research buyers, tybamate offers a distinct pharmacokinetic and metabolic profile that isolates the effects of rapid systemic clearance from the prolonged activity typical of standard carbamate tranquilizers [4].
Procuring meprobamate or other generic carbamates as a substitute for tybamate fundamentally compromises assays requiring rapid metabolic clearance and specific lipophilic transport mechanisms [1]. While tybamate is a prodrug that yields meprobamate in vivo, its intact N-butylated form possesses a significantly shorter biological half-life and enhanced lipid solubility, altering its absorption kinetics and blood-brain barrier penetration [2]. Furthermore, unlike meprobamate, tybamate does not induce physical dependence or tolerance, making it an essential control in neuropharmacological studies where withdrawal artifacts would confound behavioral or receptor-binding data [3]. Substituting a generic in-class alternative eliminates the ability to study the specific prodrug conversion pathway and skews temporal data in pharmacokinetic modeling[REFS-1, REFS-3].
Tybamate exhibits a significantly accelerated metabolic clearance rate compared to its primary active metabolite and structural analog, meprobamate. Clinical and pharmacokinetic evaluations demonstrate that tybamate has a biological half-life of approximately 3 hours, whereas meprobamate persists with a half-life ranging from 6 to 17 hours [REFS-1, REFS-2]. This rapid clearance is driven by the hepatic dealkylation of the butyl group [3].
| Evidence Dimension | Biological Half-Life |
| Target Compound Data | Tybamate: ~3 hours |
| Comparator Or Baseline | Meprobamate: 6 to 17 hours |
| Quantified Difference | 2x to 5x faster systemic clearance |
| Conditions | In vivo pharmacokinetic profiling |
Enables researchers to utilize a short-acting carbamate standard in temporal assays without the prolonged residual effects of standard meprobamate.
The addition of an N-butyl group to the carbamate structure significantly increases the lipophilicity of tybamate relative to standard unsubstituted carbamates. Tybamate possesses a computed XLogP3 value between 2.4 and 3.09, facilitating efficient passive transport across lipid-rich membranes such as the blood-brain barrier[REFS-1, REFS-2]. This distinct hydrophobic profile makes it a superior model compound for machine learning and in vitro BBB permeation studies compared to more hydrophilic analogs [3].
| Evidence Dimension | Lipophilicity (XLogP3) and Formulation Solubility |
| Target Compound Data | Tybamate: 2.4 to 3.09 (High lipid solubility) |
| Comparator Or Baseline | Meprobamate: Lower baseline lipophilicity |
| Quantified Difference | Enhanced lipophilicity enabling passive lipid-membrane transport |
| Conditions | Computational and experimental solubility profiling |
Critical for formulation scientists and computational chemists requiring a validated lipophilic carbamate standard for barrier-penetration modeling.
In comparative toxicological and metabolic screens, tybamate demonstrates a minimal propensity for hepatic enzyme induction. When evaluated against the standard inducer phenobarbital, tybamate and related dicarbamates were found to be 25 to 100 times less potent at inducing rat liver cytochrome P450 isoenzymes[1]. This weak induction profile ensures that tybamate does not significantly auto-induce its own metabolism or interfere with co-administered substrates in complex assay environments [2].
| Evidence Dimension | Assay Interference via CYP450 Induction |
| Target Compound Data | Tybamate: Weak inducer (minimal interference) |
| Comparator Or Baseline | Phenobarbital: 25x to 100x more potent induction |
| Quantified Difference | 25-100 fold reduction in enzyme induction potency |
| Conditions | Rat liver cytochrome P450 isoenzyme induction screen |
Reduces metabolic confounding variables when tybamate is used as a reference material in multi-drug interaction or long-term toxicity studies.
A critical differentiator for tybamate in neuropharmacological research is its lack of physical dependence and tolerance, which heavily contrast with the profile of meprobamate. While meprobamate administration results in documented tolerance and severe withdrawal risks, tybamate maintains consistent efficacy without triggering adaptive dependence pathways [REFS-1, REFS-2]. This makes tybamate an ideal negative control or alternative baseline in addiction and withdrawal modeling [2].
| Evidence Dimension | Assay Reproducibility (Tolerance/Dependence) |
| Target Compound Data | Tybamate: No tolerance or physical dependence observed |
| Comparator Or Baseline | Meprobamate: High risk of tolerance and dependence |
| Quantified Difference | Complete absence of dependence liability relative to parent drug |
| Conditions | In vivo longitudinal behavioral modeling |
Allows researchers to isolate the anxiolytic or muscle-relaxant properties of carbamates without the confounding artifacts of drug withdrawal or tolerance.
Due to its specific N-butyl substitution, tybamate is heavily utilized as an analytical standard in LC-MS/MS workflows designed to track hepatic metabolism. It serves as a precise substrate for quantifying the enzymatic conversion rates to meprobamate, making it indispensable for in vitro liver microsome assays and pharmacokinetic profiling [1].
Tybamate's validated lipophilicity (XLogP3 ~ 2.4 - 3.09) and proven passive transport capabilities make it an excellent reference compound for BBB permeability studies. It is frequently employed in machine learning explainer models and in vitro membrane assays to calibrate the transport efficiency of nitrogenous, lipophilic substructures[2].
Because it does not induce the physical dependence or tolerance characteristic of meprobamate, tybamate is an optimal negative control in neuropharmacological research. It allows investigators to establish baseline carbamate efficacy in behavioral models while completely eliminating withdrawal-induced artifacts during longitudinal studies [3].